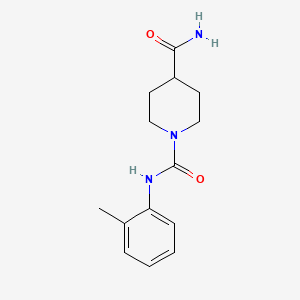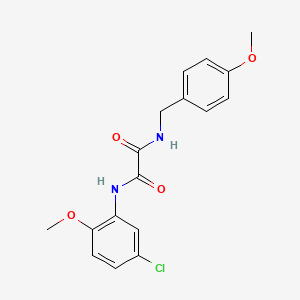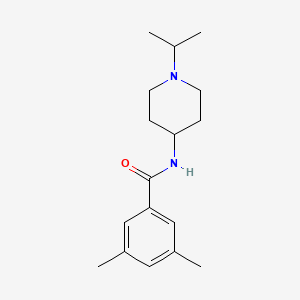![molecular formula C24H25FN4O3 B4967514 N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide, commonly known as Compound A, is a small molecule drug compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis.
Mecanismo De Acción
Compound A exerts its therapeutic effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences in the promoter region of target genes, leading to their upregulation.
Biochemical and Physiological Effects:
Compound A has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride synthesis in the liver. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, Compound A improves insulin sensitivity by increasing glucose uptake and reducing gluconeogenesis in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments, including its high potency and selectivity for PPARα, which allows for specific modulation of the target pathway. However, its limited solubility in aqueous solutions can pose challenges for in vitro and in vivo experiments. In addition, the potential off-target effects of Compound A on other PPAR isoforms and nuclear receptors should be carefully evaluated.
Direcciones Futuras
The potential therapeutic applications of Compound A are still being explored, and several future directions can be pursued. These include investigating its efficacy in animal models of metabolic disorders, cardiovascular diseases, and cancer. Furthermore, the development of more soluble analogs of Compound A could improve its pharmacokinetic properties and facilitate its clinical translation. Finally, the identification of novel PPARα target genes and pathways could provide new insights into the mechanisms of action of Compound A and its potential therapeutic applications.
Métodos De Síntesis
Compound A is synthesized through a multi-step synthetic route starting from commercially available starting materials. The key step involves the reaction of 2-fluorobenzoyl chloride with 4-piperidinyl-1H-pyrazole in the presence of a base to yield the intermediate, which is then coupled with 3-phenoxypropanoic acid using a coupling agent to obtain Compound A.
Aplicaciones Científicas De Investigación
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Several preclinical studies have demonstrated the potential of Compound A in improving lipid metabolism, reducing inflammation, and improving insulin sensitivity.
Propiedades
IUPAC Name |
N-[2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c25-21-9-5-4-8-20(21)24(31)28-15-11-18(12-16-28)29-22(10-14-26-29)27-23(30)13-17-32-19-6-2-1-3-7-19/h1-10,14,18H,11-13,15-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSSNGYUJCDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
![N-ethyl-4-(2-oxo-1-piperidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B4967447.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)

![2-[5-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B4967529.png)
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)